molecular formula C20H20N2OS B2659853 Benzo[d]thiazol-2-yl(3-phenylazepan-1-yl)methanone CAS No. 1706242-80-9

Benzo[d]thiazol-2-yl(3-phenylazepan-1-yl)methanone

Cat. No.: B2659853
CAS No.: 1706242-80-9
M. Wt: 336.45
InChI Key: JAYAKONJVAXPPW-UHFFFAOYSA-N
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Description

“Benzo[d]thiazol-2-yl(3-phenylazepan-1-yl)methanone” is a compound that has been studied for its potential therapeutic properties . It is a derivative of benzothiazole, a heterocyclic compound with a bicyclic structure, which consists of a benzene ring fused to a thiazole ring .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .

Scientific Research Applications

Anti-mycobacterial Activity

The scaffold of benzo[d]thiazol-2-yl(piperazin-1-yl)methanone has been identified as a promising new anti-mycobacterial chemotype. A study found that several derivatives exhibited potential anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain, with some compounds demonstrating low cytotoxicity and promising therapeutic indices. This highlights the potential for developing new treatments for tuberculosis based on modifications of this chemical structure (Pancholia et al., 2016).

Antimicrobial and Cytotoxicity Evaluation

Another research avenue explores the synthesis of novel (5-(3-(1H-benzo[d]imidazol-2-yl)-4-hydroxybenzyl)benzofuran-2-yl)(phenyl)methanone analogs, which have been evaluated for in vitro antimicrobial activity and cytotoxicity. Some derivatives demonstrated significant activity against various bacterial and fungal strains, and were found to be non-toxic against human cervical and Supt1 cancer cell lines. This indicates the compound's potential as a lead for developing new antimicrobial agents with low cytotoxicity (Shankar et al., 2018).

Synthesis and Pharmacological Potential

The benzothiazole moiety, including structures similar to Benzo[d]thiazol-2-yl(3-phenylazepan-1-yl)methanone, has been associated with a broad spectrum of biological activity. A study focusing on the design, synthesis, and characterization of benzothiazole analogues revealed their promising pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities. This underscores the versatility of benzothiazole derivatives in pharmaceutical research (Venugopala, 2017).

Spectroscopic Analysis and Theoretical Studies

The compound (E)-(4-(2-(benzo[d]thiazol-2-yl)hydrazono)-3-methyl-2,6-diphenylpiperidin-1-yl)(phenyl)methanone and its derivatives were synthesized and characterized through spectroscopic methods and density functional theory (DFT). This study not only provided insights into the chemical structure of these compounds but also highlighted their potential as nonlinear optical (NLO) materials, demonstrating the compound's relevance in materials science (Rajaraman et al., 2015).

Properties

IUPAC Name

1,3-benzothiazol-2-yl-(3-phenylazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c23-20(19-21-17-11-4-5-12-18(17)24-19)22-13-7-6-10-16(14-22)15-8-2-1-3-9-15/h1-5,8-9,11-12,16H,6-7,10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYAKONJVAXPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=CC=C2)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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